Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- typically involves the reaction of imidazole derivatives with acetyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product through nucleophilic substitution at the nitrogen atom of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazolones, while substitution reactions can yield various acetylated derivatives .
Wissenschaftliche Forschungsanwendungen
Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: The parent compound, known for its broad range of biological activities and applications in drug development.
Benzimidazole: A similar compound with an additional benzene ring, used in various pharmaceuticals and agrochemicals.
Thiazole: Another heterocyclic compound with a sulfur atom, known for its antimicrobial properties.
Uniqueness
Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]- is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .
Eigenschaften
Molekularformel |
C5H8ClN3O |
---|---|
Molekulargewicht |
161.59 g/mol |
IUPAC-Name |
2-(4,5-dihydro-1H-imidazol-2-ylamino)acetyl chloride |
InChI |
InChI=1S/C5H8ClN3O/c6-4(10)3-9-5-7-1-2-8-5/h1-3H2,(H2,7,8,9) |
InChI-Schlüssel |
GIYISCXMLYNLBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)NCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.